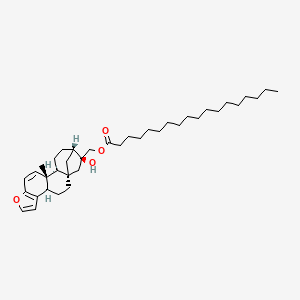

Kahweol stearate

説明

特性

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNJPOJIQNIFK-BXOACLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Analysis of the Chemical Structure of Kahweol Stearate

Kahweol stearate is a chemical compound formed through the esterification of kahweol, a naturally occurring diterpene found in coffee beans, and stearic acid, a common saturated fatty acid. This molecule combines the complex polycyclic structure of kahweol with the long aliphatic chain of stearic acid, resulting in a lipophilic ester.

Core Components

Kahweol: A pentacyclic furanoditerpene alcohol, kahweol is structurally characterized by a five-ring system and a furan ring.[1][2] It is one of the primary diterpenes found in Coffea arabica beans.[2] The presence of a hydroxyl group allows it to undergo esterification.

Stearic Acid: A long-chain saturated fatty acid, stearic acid consists of an 18-carbon backbone with a carboxylic acid functional group at one end.[3][4][5] Its IUPAC name is octadecanoic acid, and its chemical formula is C18H36O2.[3][5]

Formation and Structure of this compound

The formation of this compound occurs via an esterification reaction. In this process, the hydroxyl (-OH) group of the kahweol molecule reacts with the carboxylic acid (-COOH) group of stearic acid. This reaction results in the formation of an ester linkage (-COO-) and the elimination of a water molecule. The resulting structure, this compound, is therefore a diterpene ester. In coffee beans, diterpenes like cafestol and kahweol are predominantly found in this esterified form with various fatty acids.[1]

The chemical structure of this compound is characterized by the bulky, polycyclic kahweol moiety attached to the long, linear stearoyl group through an ester bond. This structure imparts a significant lipophilic character to the molecule.

Structural Representation

The following diagram illustrates the logical relationship between the precursor molecules and the final ester.

References

Natural Sources of Kahweol Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol stearate, a diterpenoid ester, is a naturally occurring compound found within the lipid fraction of coffee beans, primarily in the Coffea arabica species.[1] This molecule is part of a larger family of kahweol esters, which contribute to the chemical profile and potential biological activities of coffee. This technical guide provides an in-depth overview of the natural sources of this compound, its quantification, and the methodologies for its isolation and analysis. Furthermore, it delves into the biosynthetic pathways leading to its formation within the coffee plant.

Natural Occurrence and Quantification

This compound is present as a minor constituent among the various fatty acid esters of kahweol in Coffea arabica beans. The most abundant kahweol esters are typically kahweol palmitate and kahweol linoleate. While extensive quantitative data for total kahweol exists, specific concentrations for individual esters like this compound are less commonly reported.

The concentration of total kahweol, of which this compound is a part, varies depending on the coffee variety, geographical origin, and processing methods such as roasting.

Table 1: Total Kahweol Content in Coffea arabica Beans

| Coffee Bean State | Total Kahweol Concentration (mg/100g) | Reference |

| Green | 371 - 986 | [2] |

| Roasted | 661 - 923 | [2] |

| Green (Brazilian) | 325.3 - 689.7 | [2] |

It is important to note that roasting can lead to a decrease in the overall kahweol content. One study reported a 14.83% decrease in kahweol concentration after roasting.[2]

Biosynthesis of this compound

The biosynthesis of kahweol and its subsequent esterification to form this compound is a complex enzymatic process occurring within the coffee plant. The pathway begins with the synthesis of the diterpene backbone, followed by esterification with a fatty acid.

Kahweol Biosynthesis Pathway

The formation of the kahweol skeleton originates from the general terpenoid pathway, starting with geranylgeranyl diphosphate (GGDP). While the complete enzymatic cascade is still under investigation, key steps are believed to involve cyclization reactions catalyzed by enzymes such as copalyl diphosphate synthase and kaurene synthase-like enzymes, followed by a series of oxidation reactions likely mediated by cytochrome P450 monooxygenases to introduce the hydroxyl and furan ring functionalities.

Caption: Proposed biosynthetic pathway of kahweol from GGDP.

Esterification of Kahweol

The final step in the formation of this compound is the esterification of the kahweol molecule with stearic acid. This reaction is catalyzed by an acyltransferase, which utilizes an activated form of stearic acid, likely stearoyl-CoA. The enzymes responsible for this specific esterification in coffee have not yet been fully characterized but are presumed to be part of the broader family of acyl-CoA dependent acyltransferases involved in plant lipid metabolism.[3][4][5]

Caption: Enzymatic esterification of kahweol to form this compound.

Experimental Protocols

The analysis of this compound requires sophisticated analytical techniques due to its presence in a complex lipid matrix and its structural similarity to other kahweol esters. The direct analysis of the intact ester is preferable to methods involving saponification, which would hydrolyze the ester bond.

Isolation of the Diterpene Ester Fraction

A common preliminary step for the analysis of minor lipid components is the fractionation of the total lipid extract. Gel Permeation Chromatography (GPC) is a suitable technique for separating the diterpene ester fraction from other lipids like triacylglycerols.

Protocol: Gel Permeation Chromatography (GPC) for Diterpene Ester Isolation

-

Lipid Extraction: Extract the total lipids from finely ground coffee beans using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.[6]

-

GPC Column: Utilize a GPC column packed with a polystyrene-divinylbenzene copolymer resin (e.g., Bio-Beads S-X3).

-

Mobile Phase: Use a mobile phase that effectively solubilizes the lipids, such as a mixture of dichloromethane and ethyl acetate.

-

Elution: Inject the concentrated lipid extract onto the GPC column and collect fractions based on the elution volume. The diterpene ester fraction will elute at a characteristic volume, which should be determined using standards if available.

-

Fraction Analysis: Analyze the collected fractions by a suitable method, such as Thin Layer Chromatography (TLC) or LC-MS, to identify the fraction containing the kahweol esters.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of this compound in complex mixtures.

Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation: Dissolve the isolated diterpene ester fraction or the total lipid extract in a suitable solvent, such as acetonitrile, and filter through a 0.22 µm syringe filter.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is typically used.[6]

-

Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both potentially containing a small amount of formic acid to improve ionization, is often employed. A typical gradient might start at 70% B and increase to 100% B over 30 minutes.[6]

-

Flow Rate: A flow rate of 0.5 mL/min is common.[6]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined. This involves identifying the protonated molecule [M+H]⁺ of this compound and its characteristic fragment ions.

-

Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy to achieve the best signal for the specific MRM transitions.

-

-

Quantification: Create a calibration curve using a certified reference standard of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Acyl-CoA N-acyltransferase influences fertility by regulating lipid metabolism and jasmonic acid biogenesis in cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipid:diacylglycerol acyltransferase: an enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A plant acyltransferase involved in triacylglycerol biosynthesis complements an Escherichia coli sn-1-acylglycerol-3-phosphate acyltransferase mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

The Biosynthesis of Kahweol Stearate in Coffee Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol, a diterpene molecule found in coffee beans, has garnered significant scientific interest due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. In its natural state within the coffee bean, kahweol is predominantly found esterified with fatty acids, with kahweol stearate being a notable example. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Coffea species. It consolidates current research on the enzymatic steps leading to the formation of the kahweol backbone and its subsequent esterification. Detailed experimental protocols for the identification and characterization of the involved enzymes, along with quantitative data on kahweol concentrations in coffee plants, are presented to facilitate further research and development in this field.

Introduction

The coffee beverage, a staple in global culture, is a complex mixture of thousands of chemical compounds. Among these, the diterpenes kahweol and cafestol are of particular interest due to their biological activities. These molecules are primarily present as esters of fatty acids, such as palmitic, linoleic, oleic, and stearic acids. The esterified forms constitute a significant portion of the lipid fraction in coffee beans. Understanding the biosynthesis of these compounds is crucial for modulating their levels in coffee cultivars and for harnessing their potential in pharmaceutical applications. This guide focuses on the biosynthesis of this compound, outlining the proposed enzymatic reactions from primary metabolism to the final esterified product.

The Biosynthesis Pathway of Kahweol

The biosynthesis of kahweol is a multi-step process that begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. While the complete pathway has not been fully elucidated in Coffea species, research suggests a series of enzymatic reactions involving diterpene synthases and cytochrome P450 monooxygenases.

Formation of the Diterpene Backbone

The initial steps of kahweol biosynthesis are believed to follow the general pathway for diterpenoid synthesis in plants. This involves the cyclization of GGPP to form the ent-kaurene skeleton, a common precursor for many diterpenes.

The Role of Cytochrome P450 Monooxygenases

The subsequent modifications of the ent-kaurene skeleton to form kahweol are thought to be catalyzed by cytochrome P450 (P450) enzymes. Transcriptional analysis in Coffea arabica has identified several candidate P450 genes whose expression patterns correlate with kahweol accumulation during fruit development. Specifically, two genes, CaCYP71A25 and CaCYP701A3 , have been highlighted as strong candidates for catalyzing the final steps in kahweol biosynthesis.[1] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the diterpene skeleton that lead to the formation of kahweol.

Esterification of Kahweol to this compound

The final step in the formation of this compound is the esterification of the kahweol molecule with stearic acid. While the specific enzyme responsible for this reaction in coffee plants has not yet been definitively identified, it is highly probable that a member of the BAHD acyltransferase family is involved. BAHD acyltransferases are a large family of plant enzymes known to catalyze the transfer of acyl-CoA groups to a wide range of acceptor molecules, including terpenoids.

The proposed reaction involves the activation of stearic acid to stearoyl-CoA, which then serves as the acyl donor for the esterification of kahweol, catalyzed by a putative kahweol acyltransferase.

Quantitative Data

The concentration of kahweol varies significantly in different parts of the coffee plant and throughout the development of the coffee cherry. The following tables summarize the available quantitative data.

Table 1: Kahweol and Cafestol Concentrations in Coffea arabica Tissues

| Tissue | Kahweol (mg/100g) | Cafestol (mg/100g) | Reference |

| Flower Buds | - | High | [1] |

| Flowers | - | High | [1] |

| Fruits (120 DAF) | Peak Concentration | - | [1] |

| Leaves | Not Detected | Not Detected | [1] |

| Roots | Higher than Cafestol | Present | [1] |

| DAF: Days After Flowering |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate the biosynthesis pathway of this compound.

Identification and Quantification of Kahweol and Kahweol Esters by HPLC

Objective: To quantify the levels of kahweol and its esters in various coffee tissues.

Protocol:

-

Sample Preparation:

-

Freeze-dry coffee tissues (leaves, roots, different stages of fruit development).

-

Grind the dried tissue to a fine powder.

-

For total kahweol determination, perform saponification to hydrolyze the esters:

-

Incubate a known weight of the powdered sample with 2M ethanolic potassium hydroxide at 80°C for 1 hour.

-

Cool the mixture and extract the unsaponifiable fraction with diethyl ether or hexane.

-

Wash the organic phase with water until neutral pH.

-

Evaporate the solvent under a stream of nitrogen.

-

-

For the analysis of intact esters, omit the saponification step and directly extract the lipids with a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 55:45 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength for kahweol (around 290 nm).

-

Quantification: Use a calibration curve prepared with a pure kahweol standard. For kahweol esters, if standards are unavailable, quantification can be based on the kahweol standard after saponification of the collected fractions.

-

Gene Expression Analysis of Candidate P450s by RT-qPCR

Objective: To correlate the expression levels of candidate P450 genes with kahweol accumulation.

Protocol:

-

RNA Extraction:

-

Extract total RNA from different coffee tissues using a plant RNA extraction kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for the candidate P450 genes (CaCYP71A25, CaCYP701A3) and suitable reference genes for coffee (e.g., actin, GAPDH).

-

-

RT-qPCR Reaction:

-

Perform the qPCR reaction using a SYBR Green-based master mix.

-

The reaction mixture should contain the cDNA template, forward and reverse primers, and the master mix.

-

Use a thermal cycler with the following typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the expression of the reference genes.

-

Functional Characterization of Candidate P450 Enzymes

Objective: To confirm the enzymatic function of the candidate P450s in kahweol biosynthesis.

Protocol:

-

Heterologous Expression:

-

Clone the full-length coding sequences of the candidate P450 genes into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli.

-

Co-express the P450 with a cytochrome P450 reductase (CPR) from Coffea arabica or a model plant like Arabidopsis thaliana to ensure electron transfer.

-

Induce protein expression in the microbial host.

-

-

Enzyme Assays:

-

Prepare microsomes (for yeast) or cell lysates (for E. coli) containing the expressed P450 and CPR.

-

Incubate the enzyme preparation with the putative substrate (e.g., ent-kaurene or a downstream intermediate) and a source of NADPH.

-

Include a negative control with microsomes/lysates from cells transformed with an empty vector.

-

-

Product Identification:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their mass spectra and retention times with authentic standards or published data.

-

References

An In-depth Technical Guide to Kahweol Stearate: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol stearate, a diterpenoid ester found in coffee, is a subject of growing interest within the scientific community due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its known signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a semi-synthetic derivative of kahweol, a natural diterpene found in coffee beans.[4] It is classified as a diterpenoid ester.[1][2][3] The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate | [5][6] |

| Synonyms | This compound, HY-122270, CS-0083289 | [6] |

| CAS Number | 108214-31-9 | [1][2][5][6] |

| Molecular Formula | C₃₈H₆₀O₄ | [1][2][5][6] |

| Molecular Weight | 580.88 g/mol (580.9 g/mol computed) | [1][2][5][6] |

| Appearance | Light Yellow Powder | [5] |

| Purity | ≥98% | [5] |

| Boiling Point (Predicted) | 653.7±55.0 °C | [2] |

| Density (Predicted) | 1.06±0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.90±0.40 | [2] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the analysis of related diterpene esters in coffee can be adapted.

Analysis of Diterpene Esters by Liquid Chromatography

A common method for the analysis of diterpene esters like this compound in coffee brew involves liquid chromatography with diode array detection (LC-DAD).

-

Sample Preparation: Coffee brews are prepared, and the extracts are lyophilized.

-

Instrumentation: An Acquity System (Waters®) or similar UPLC/HPLC system equipped with a flow-through needle injector, a quaternary solvent pumping system, a column heater/cooler module, and a DAD UV-Vis detector.

-

Data Analysis: Spectral deconvolution is used to analyze the diterpene ester content.

This methodology has been used to identify Kahweol palmitate as the main kahweol ester in coffee samples, followed by kahweol linoleate, oleate, and stearate.[7]

Biological Activity and Signaling Pathways

Kahweol and its esters, including this compound, exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anticancer properties.[1][2][3][8] These effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory and Antioxidant Activity

Kahweol and its derivatives have been shown to suppress inflammatory responses and oxidative stress.

-

Inhibition of Inflammatory Mediators: Kahweol can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This is primarily achieved by preventing the activation of NF-κB.[8]

-

Activation of Nrf2 Pathway: Kahweol activates the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5] This leads to an increase in the levels of glutathione-S-transferase, which is involved in detoxification.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 108214-31-9 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tebubio.com [tebubio.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. This compound | C38H60O4 | CID 98464941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Kahweol Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of the coffee diterpene kahweol and its palmitate ester. Direct research on kahweol stearate is limited. This document summarizes the established in vitro mechanisms of action for kahweol and its related esters, which are presumed to be highly similar for this compound due to structural analogy. All data and protocols presented should be considered representative of the kahweol class of compounds.

Core Mechanisms of Action

Kahweol and its esters exhibit a range of biological activities in vitro, primarily centered around anti-inflammatory, anti-cancer, and anti-angiogenic effects. These activities are underpinned by the modulation of several key cellular signaling pathways.

Anti-Inflammatory Activity

Kahweol compounds have demonstrated potent anti-inflammatory properties by targeting key mediators of the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-activated macrophages, kahweol has been shown to suppress the phosphorylation of the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[1][2] This leads to a dose-dependent reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][3]

Furthermore, kahweol has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and Janus Kinase 2 (JAK2) , further contributing to its anti-inflammatory effects.[1]

Anti-Cancer Activity

The anti-cancer properties of kahweol are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of signaling pathways critical for cancer cell survival and growth.

Apoptosis Induction: Kahweol induces apoptosis in various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma.[4][5] This is achieved through the modulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of apoptosis.[4]

Inhibition of Proliferation and Survival Pathways: Kahweol and its esters have been shown to inhibit key signaling pathways that drive cancer cell proliferation and survival. One of the critical targets is the STAT3 signaling pathway. Kahweol inhibits the phosphorylation of STAT3 in a dose-dependent manner, preventing its dimerization, nuclear translocation, and transcriptional activity.[4] Overexpression of STAT3 has been shown to confer resistance to kahweol-induced apoptosis, highlighting its importance as a target.[4]

Additionally, kahweol has been reported to suppress the Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6] By reducing the phosphorylation of Akt and its downstream targets like mTOR, kahweol can inhibit protein synthesis and cell growth. In HER2-overexpressing breast cancer cells, kahweol has been shown to downregulate fatty acid synthase (FASN) expression, an enzyme crucial for cancer cell proliferation, through the inhibition of the Akt signaling pathway.[6]

The Extracellular signal-regulated kinase (ERK) pathway is another target of kahweol. It has been reported that kahweol can block the phosphorylation of ERK, which is involved in cell proliferation and survival.[3]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Kahweol and its palmitate ester have demonstrated significant anti-angiogenic effects in vitro.[7][8][9]

Kahweol inhibits multiple steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[3][9] A key mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. Both cafestol palmitate and kahweol palmitate have been shown to down-regulate the expression of VEGFR2 and its downstream effector Akt in human microvascular endothelial cells (HMVECs).[3][8]

Furthermore, kahweol inhibits the activity of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and migration.[3]

Quantitative Data Summary

Table 1: Anti-Angiogenic and Anti-Migratory Effects of Kahweol

| Assay | Cell Line | Compound | Concentration | Effect | Reference |

| Endothelial Cell Migration (Wound Healing) | HUVEC | Kahweol | 75 µM | 30% inhibition at 8h, 66% inhibition at 24h | [7][9] |

| Endothelial Cell Invasion | HUVEC | Kahweol | 25 µM | 23% inhibition | [9] |

| 50 µM | 33% inhibition | [9] | |||

| 75 µM | 52% inhibition | [9] | |||

| Endothelial Cell Sprouting (Aortic Ring Assay) | Mouse Aortic Rings | Kahweol | 5 µM | Clear inhibition | [3] |

| In vivo Angiogenesis (Zebrafish Model) | Transgenic Zebrafish Larvae | Kahweol | 25 µM | 75% of larvae showed inhibited angiogenesis | [3][7][9] |

| 75 µM | 85% of larvae showed inhibited angiogenesis | [7][9] |

Table 2: Cytotoxic and Proliferative Effects of Kahweol and Kahweol Palmitate

| Assay | Cell Line | Compound | Concentration | Effect | Reference |

| Cell Viability | HMVEC | Cafestol Palmitate | 75 µM, 100 µM | Cytotoxic | [8] |

| Kahweol Palmitate | 75 µM, 100 µM | Cytotoxic | [8] | ||

| Cell Proliferation | HMVEC | Cafestol Palmitate | 50 µM | Dramatically reduced | [8] |

| Kahweol Palmitate | 50 µM | Stronger inhibitory effect than Cafestol Palmitate | [8] | ||

| Cell Viability (HCC) | Hep3B, SNU182, SNU423 | Kahweol | 40 µM (24h) | Decreased cell viability | [5] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by kahweol and its esters.

References

- 1. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene | PLOS One [journals.plos.org]

The Unveiling of Kahweol Stearate: A Journey from Coffee Bean to Scientific Scrutiny

An In-depth Technical Guide on the Discovery and History of a Key Coffee Diterpenoid Ester

For researchers, scientists, and professionals in drug development, understanding the provenance of a bioactive compound is as critical as comprehending its mechanism of action. Kahweol stearate, a diterpenoid ester found in coffee, is one such molecule of interest, with a history intertwined with the broader exploration of coffee's chemical constituents. This technical guide delineates the discovery and historical investigation of this compound, presenting key data, experimental methodologies, and a visual representation of its place within the landscape of coffee diterpenes.

A Historical Trajectory: From Kahweol to its Stearate Ester

The story of this compound begins with its parent compound, kahweol. This diterpene was first isolated from the unsaponifiable matter of Arabica coffee bean oil in 1932 by Bengis and Anderson. The name "kahweol" itself is derived from the Arabic word "qahweh," meaning coffee. For several decades, research primarily focused on the free forms of coffee diterpenes, kahweol and the structurally related cafestol.

The understanding that these diterpenes exist predominantly as esters of fatty acids in coffee oil began to emerge in the latter half of the 20th century. While early work in the 1960s alluded to the presence of cafestol esters, it was not until the 1980s that specific kahweol esters were isolated and identified. A pivotal study by Lam et al. in 1982 successfully isolated and identified kahweol palmitate from green coffee beans, laying the groundwork for the investigation of other fatty acid esters of kahweol.

The definitive identification of a broader spectrum of kahweol esters, including this compound, was significantly advanced by the advent of more sophisticated analytical techniques. A landmark 2001 study by Kurzrock and Speer employed Liquid Chromatography-Mass Spectrometry (LC/MS) to systematically identify a range of kahweol fatty acid esters in roasted Arabica coffee. This research provided concrete evidence for the existence of this compound (C18:0) alongside other esters such as palmitate (C16:0), linoleate (C18:2), and oleate (C18:1).

Quantitative Analysis of Kahweol Esters

The work by Kurzrock and Speer (2001) and subsequent studies have allowed for the quantification of various kahweol esters in coffee. The relative abundance of these esters can vary depending on the coffee species, origin, and processing methods.

| Fatty Acid Moiety | Carbon Chain | Common Name | Relative Abundance |

| Palmitic Acid | C16:0 | Kahweol Palmitate | Major |

| Linoleic Acid | C18:2 | Kahweol Linoleate | Significant |

| Oleic Acid | C18:1 | Kahweol Oleate | Significant |

| Stearic Acid | C18:0 | This compound | Minor to Moderate |

| Arachidic Acid | C20:0 | Kahweol Arachidate | Minor |

| Behenic Acid | C22:0 | Kahweol Behenate | Minor |

Experimental Protocols: Foundational Methodologies

The identification and characterization of this compound have relied on meticulous experimental procedures. The following are summaries of the key methodologies employed in the foundational studies.

Isolation of Kahweol Esters (Adapted from Lam et al., 1982)

This protocol outlines the general procedure for the isolation of kahweol esters from green coffee beans, which was instrumental in the early identification of this class of compounds.

-

Extraction: Green coffee beans are ground and extracted with petroleum ether. The solvent is then evaporated to yield the coffee oil.

-

Saponification (for obtaining the free diterpene): A portion of the oil is saponified with alcoholic potassium hydroxide to hydrolyze the esters and liberate the free kahweol for comparative analysis.

-

Chromatographic Separation: The crude coffee oil (containing the esters) is subjected to column chromatography on silica gel.

-

Fractionation: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the diterpene esters.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the ester-containing fractions is achieved by preparative HPLC on a reverse-phase column (e.g., C18) with a mobile phase such as methanol/water.

-

Spectroscopic Analysis: The purified ester fractions are then subjected to spectroscopic analysis (NMR, Mass Spectrometry) for structural elucidation.

Identification of Kahweol Fatty Acid Esters by LC/MS (Adapted from Kurzrock and Speer, 2001)

This method was critical for the systematic identification of a wide range of kahweol esters, including the stearate.

-

Sample Preparation: Roasted coffee beans are ground, and the lipid fraction is extracted using an accelerated solvent extractor with dichloromethane.

-

Gel Permeation Chromatography (GPC): The lipid extract is first fractionated by GPC to separate the diterpene esters from other lipid components like triglycerides.

-

Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis:

-

Chromatography: The diterpene ester fraction is analyzed by HPLC using a reverse-phase column (e.g., C18). A gradient elution program with acetonitrile and water is typically employed.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Detection: Mass spectra are acquired in positive ion mode. The molecular ions ([M+H]+) of the different kahweol esters are detected, allowing for their identification based on their mass-to-charge ratio. For example, the expected m/z for this compound (C38H60O4) would be approximately 581.45.

-

-

Data Analysis: The retention times and mass spectra of the peaks are compared with those of authentic standards (if available) or with theoretical values to confirm the identity of each kahweol ester.

Visualizing the Discovery Pathway

The following diagrams illustrate the logical progression from the discovery of the parent compound to the specific identification of its stearate ester, as well as a simplified experimental workflow for its identification.

Figure 1. Logical flow of the discovery of this compound.

Figure 2. Simplified workflow for identifying this compound.

Conclusion

The discovery of this compound was not a singular event but rather a progressive unveiling that built upon decades of research into the chemical composition of coffee. From the initial isolation of its parent diterpene, kahweol, to the development of sophisticated analytical techniques like LC/MS, the scientific community has gradually pieced together the complex profile of diterpenoid esters in one of the world's most popular beverages. For professionals in drug development and natural product research, this history underscores the importance of technological advancement in uncovering the subtle yet significant components of natural sources, paving the way for future investigations into their biological activities and potential therapeutic applications.

The Pharmacokinetics and Metabolism of Kahweol Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic and metabolic data for kahweol stearate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the available data for its parent compound, kahweol, and related kahweol esters. The information presented herein should be interpreted with the understanding that the metabolic fate of this compound is likely to involve initial hydrolysis to kahweol, followed by the metabolic pathways described for kahweol.

Introduction

This compound is a diterpenoid ester found in coffee, specifically in the lipid fraction of coffee beans.[1] It belongs to a class of compounds known as kahweol fatty acid esters, which contribute to the biological activities associated with coffee consumption.[2] Kahweol, the parent diterpene of this compound, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anti-angiogenic, and anticancer activities.[3][4] Understanding the pharmacokinetics and metabolism of this compound is crucial for evaluating its potential as a therapeutic agent and for understanding its role in the health effects of coffee.

This technical guide summarizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of kahweol and its esters, providing a foundational framework for research and development involving this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C38H60O4 | LKT Labs |

| Molecular Weight | 580.88 g/mol | LKT Labs |

| CAS Number | 108214-31-9 | LKT Labs |

| Appearance | Light Yellow Powder | LKT Labs |

| Storage Temperature | -20°C | LKT Labs |

Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not available, studies on its parent compound, kahweol, provide valuable insights into its likely in vivo behavior following oral administration. It is hypothesized that this compound undergoes hydrolysis in the gastrointestinal tract or liver, releasing kahweol, which then enters systemic circulation.

Absorption

Studies conducted on healthy human volunteers with ileostomies have shown that approximately 70% of ingested kahweol is absorbed in the small intestine.[3] This suggests that kahweol is readily bioavailable after oral administration. The absorption of this compound is presumed to be similar, contingent on its hydrolysis to free kahweol.

Distribution

Following absorption, kahweol and its metabolites are believed to accumulate primarily in the liver and gastrointestinal tract.[3] Evidence suggests the potential for enterohepatic cycling, a process where compounds are excreted in the bile, reabsorbed in the intestine, and returned to the liver. This cycling could contribute to a prolonged presence and activity of kahweol in these tissues.

Metabolism

The metabolism of kahweol is extensive, with only a small fraction of the absorbed dose being excreted unchanged or as simple conjugates. The primary metabolic pathways identified are glucuronidation and sulfation, which are common detoxification pathways for xenobiotics.[3] However, the low urinary excretion of these conjugates (less than 1% of the ingested amount) indicates that other, more complex metabolic transformations are the major routes of elimination.[3]

It is plausible that the stearate ester of kahweol is first cleaved by esterases in the gut or liver to yield free kahweol and stearic acid. The liberated kahweol would then be subject to the metabolic pathways described.

Excretion

Urinary excretion of kahweol and its direct conjugates is minimal. Studies have reported that only about 0.4% to 1.2% of ingested kahweol is excreted in the urine as glucuronide or sulfate conjugates.[3] This low level of renal excretion further supports the hypothesis of extensive metabolism and potential biliary excretion as part of an enterohepatic cycle.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not available. However, based on studies of related compounds, a general methodology can be outlined.

In Vivo Pharmacokinetic Study Protocol (Hypothetical)

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: this compound administered orally via gavage.

-

Sample Collection: Blood samples collected via the tail vein at various time points post-administration. Urine and feces collected over a 24-hour period.

-

Sample Preparation: Plasma separated from blood by centrifugation. Tissues (liver, intestine) homogenized. Samples subjected to solid-phase or liquid-liquid extraction to isolate kahweol and its metabolites.

-

Analytical Method: Quantification of kahweol and its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed metabolic pathway of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Caption: Presumed metabolic pathway of this compound.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is largely inferred from studies on its parent compound, kahweol. The available evidence suggests that upon oral administration, this compound is likely hydrolyzed to kahweol, which is then well-absorbed and extensively metabolized, primarily in the liver, with evidence of enterohepatic circulation. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to determine its specific ADME properties, including its hydrolysis rate in vivo and the identification of unique metabolites. Such data will be invaluable for the rational development of this compound as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of kahweol fatty acid esters in Arabica coffee by means of LC/MS | Semantic Scholar [semanticscholar.org]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Kahweol Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol stearate, a diterpenoid ester found in coffee, has garnered significant interest for its anti-inflammatory, anticancer, and antiangiogenic properties. A thorough understanding of its solubility in various solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a visualization of its key biological signaling pathways. While specific quantitative solubility data for this compound is scarce in publicly available literature, this guide leverages data on the structurally related compound, stearic acid, to provide a predictive framework and a robust experimental methodology.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound, an ester of a diterpene and a long-chain fatty acid, is expected to exhibit good solubility in nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents. The long stearate tail imparts significant nonpolar character, while the kahweol moiety introduces some degree of polarity.

To provide a semi-quantitative reference, the following table summarizes the solubility of stearic acid in various organic solvents. It is anticipated that this compound will follow a similar trend, though absolute values will differ.

Table 1: Solubility of Stearic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility (mole fraction, x) |

| Methanol | 301.15 | 0.0038 |

| 303.15 | 0.0045 | |

| 308.15 | 0.0068 | |

| 311.15 | 0.0084 | |

| 313.15 | 0.0097 | |

| Ethanol | 301.15 | 0.0125 |

| 303.15 | 0.0146 | |

| 308.15 | 0.0211 | |

| 311.15 | 0.0259 | |

| 313.15 | 0.0298 | |

| Acetone | 301.15 | 0.0109 |

| 303.15 | 0.0128 | |

| 308.15 | 0.0189 | |

| 311.15 | 0.0234 | |

| 313.15 | 0.0271 | |

| Ethyl Acetate | 301.15 | 0.0289 |

| 303.15 | 0.0335 | |

| 308.15 | 0.0483 | |

| 311.15 | 0.0591 | |

| 313.15 | 0.0679 |

Data adapted from Heryanto, R., et al. (2007). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 33, 469-472.[1][2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is adapted from the protocol used for stearic acid and is suitable for generating precise quantitative data.[1][2][3]

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Analytical balance (accuracy ± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial.

-

-

Gravimetric Analysis:

-

Record the total weight of the collection vial containing the filtrate.

-

Evaporate the solvent from the filtrate. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum desiccator.

-

Continue the evaporation process until a constant weight of the dried this compound residue is achieved.

-

Record the final weight of the vial with the dried residue.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved this compound (g): (Final weight of vial + residue) - (Initial weight of empty vial)

-

Mass of solvent (g): (Total weight of filtrate) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

Signaling Pathways Modulated by Kahweol

Kahweol, the parent diterpene of this compound, exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory mechanisms of kahweol in cancer and inflammation.

Anti-Inflammatory Signaling Pathway of Kahweol

Kahweol has been shown to suppress inflammatory responses by inhibiting the NF-κB, MAPK, and STAT signaling pathways.[4][5][6] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Caption: Kahweol's anti-inflammatory mechanism.

Anti-Cancer Signaling Pathways of Kahweol

In cancer cells, kahweol has been demonstrated to induce apoptosis and inhibit proliferation by targeting multiple signaling cascades, including the Src/mTOR/STAT3 and HER2 pathways.[7][8][9]

Caption: Kahweol's anti-cancer mechanisms.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for its determination and a predictive understanding of its behavior in various solvents. The detailed experimental protocol offers a reliable method for generating the necessary data for formulation and research purposes. Furthermore, the visualization of the key signaling pathways modulated by its parent compound, kahweol, provides valuable insights into its mechanism of action, aiding in the strategic design of future studies for drug development.

References

- 1. scienceasia.org [scienceasia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kahweol Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kahweol Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes [mdpi.com]

- 7. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of Kahweol Stearate

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of kahweol stearate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this coffee-derived diterpenoid ester. While direct and extensive research on the thermal properties of isolated this compound is limited, this guide synthesizes available data on related compounds and outlines experimental protocols for its characterization.

Introduction to this compound

This compound is a diterpenoid ester naturally present in coffee beans, formed by the esterification of the diterpene alcohol kahweol with stearic acid. Kahweol, a key component of coffee, is known for its diverse biological activities, including anti-inflammatory, antioxidative, anti-angiogenic, and anticancer properties[1][2][3]. These attributes make kahweol and its esters, like this compound, promising candidates for pharmaceutical and nutraceutical applications. However, the successful development of these compounds hinges on a thorough understanding of their stability under various processing and storage conditions, particularly temperature.

Diterpene esters, including this compound, can undergo thermal degradation during processes such as the roasting of coffee beans[4]. This degradation can lead to the formation of derivatives like dehydrokahweol and kahweal, altering the chemical profile and potentially the biological activity of the final product[4][5].

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C38H60O4 | [6][7] |

| Molecular Weight | 580.88 g/mol | [6][7] |

| Predicted Boiling Point | 653.7 ± 55.0 °C | [6] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [6] |

| Appearance | Light Yellow Powder | [1] |

| Purity (Commercially available) | ≥98% | [1][3] |

| Storage Temperature | -20°C | [1][3] |

Proposed Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended. The following protocols are based on standard methodologies used for similar compounds, such as metal stearates and other coffee lipids[8][9][10][11].

Objective: To determine the onset of thermal decomposition and characterize mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of purified this compound into a ceramic or aluminum pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Record the mass loss as a function of temperature. The resulting TGA curve will indicate the temperatures at which significant degradation events occur.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates for distinct decomposition steps.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Calibrate the DSC instrument using an indium standard.

-

Hermetically seal 3-5 mg of this compound in an aluminum pan. An empty, sealed aluminum pan will be used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Execute a heat-cool-heat cycle to observe both initial thermal events and those of the melt-quenched material. A typical cycle would be:

-

Heat from 20 °C to 200 °C at a rate of 10 °C/min.

-

Hold at 200 °C for 5 minutes to ensure complete melting.

-

Cool from 200 °C to 20 °C at a rate of 10 °C/min.

-

Reheat from 20 °C to 200 °C at a rate of 10 °C/min.

-

-

Maintain a nitrogen atmosphere with a purge rate of 20 mL/min[8].

-

The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition.

Objective: To separate, identify, and quantify this compound and its thermal degradation products.

Methodology:

-

Sample Preparation: Heat aliquots of this compound at various temperatures (determined from TGA/DSC results) for specific durations. Dissolve the heat-treated and untreated samples in an appropriate solvent (e.g., acetonitrile/isopropanol mixture).

-

Chromatographic Conditions (based on analysis of diterpene esters)[4][12][13]:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.

-

Detection: A Diode Array Detector (DAD) set to monitor wavelengths between 220 nm and 300 nm. Kahweol esters are typically analyzed at around 290 nm[4].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Quantification: Use external standards of purified this compound to create a calibration curve for quantification. For identification of degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (LC-MS) would be necessary.

Visualization of Workflows and Pathways

The following diagram illustrates a logical workflow for the comprehensive evaluation of the thermal stability of this compound.

Caption: Workflow for thermal stability analysis of this compound.

While the direct signaling effects of this compound are not well-documented, the pathways activated by its parent compound, kahweol, are of significant interest in drug development. One of the key pathways is the activation of the Nrf2 antioxidant response.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Variability of some diterpene esters in coffee beverages as influenced by brewing procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 108214-31-9 [m.chemicalbook.com]

- 7. This compound | C38H60O4 | CID 98464941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Characterization of Synthesized and Commercial Forms of Magnesium Stearate Using Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-Ray Diffraction, and Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of Thermal Methods to Analyze the Properties of Coffee Silverskin and Oil Extracted from the Studied Roasting By-Product | MDPI [mdpi.com]

- 11. Thermal analysis of calcium stearate | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the content of the diterpenes cafestol and kahweol in coffee brews - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Kahweol Stearate: Core Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of kahweol stearate, a diterpenoid ester found in coffee.[1] While much of the existing research has been conducted on its aglycone, kahweol, the findings present a strong foundation for the therapeutic exploration of this compound in oncology, inflammatory diseases, and metabolic disorders. This document synthesizes current knowledge on its molecular targets, delineates key signaling pathways, and provides a summary of experimental methodologies to facilitate future research and development.

Core Therapeutic Areas and Molecular Mechanisms

Kahweol and its derivatives exhibit a multi-pronged therapeutic potential, primarily centered around anti-inflammatory, anticancer, and anti-angiogenic activities.[1][2][3][4] These effects are achieved through the modulation of a wide array of signaling molecules and pathways.

Kahweol demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[3][5][6] It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages in a dose-dependent manner.[3][7] This is achieved by reducing the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5][6][7] The primary mechanism behind this is the prevention of NF-κB activation.[3]

Furthermore, kahweol activates the Keap1/Nrf2/ARE signaling pathway, which is crucial for protecting against oxidative stress.[7][8][9]

Key Anti-inflammatory Targets:

-

Inducible nitric oxide synthase (iNOS)[3]

The anticancer effects of kahweol are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis. These effects have been observed across a variety of cancer cell lines.[2][4]

1.2.1. Induction of Apoptosis Kahweol promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][10] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and cleavage of PARP.[3][4][10] Several key signaling pathways are modulated to achieve this:

-

STAT3 Pathway: Kahweol inhibits the constitutive phosphorylation and activation of STAT3, a key transcription factor for cell survival.[3][4]

-

MAPK Pathways (ERK, JNK, p38): Kahweol's pro-apoptotic effects are often mediated through the activation of JNK and p38 MAPK pathways, while its effect on ERK is cell-type dependent.[3][7]

-

ATF3 Upregulation: It induces apoptosis by upregulating Activating Transcription Factor 3 (ATF3), which can be dependent on ERK1/2 or GSK3β activation.[3][4]

-

BTF3 Inhibition: Kahweol can inhibit the expression of Basic Transcription Factor 3 (BTF3) via the ERK-mediated signaling pathway.[3]

1.2.2. Inhibition of Proliferation and Cell Cycle Kahweol impedes cancer cell proliferation by arresting the cell cycle and inhibiting key proliferative signaling pathways:

-

HER2 Signaling: In HER2-overexpressing breast cancer cells, kahweol reduces HER2 protein, mRNA, and transcriptional activity. This is achieved by upregulating PEA3 and downregulating AP-2.[11]

-

Akt/mTOR Pathway: It lowers the levels of phosphorylated Akt and its downstream targets mTOR, p70S6K, and 4EBP1, which are central to cell growth and proliferation.[7][11]

-

Cyclin D1 Degradation: Kahweol suppresses the expression of Cyclin D1, a key protein for G1 phase progression, by promoting its proteasomal degradation via GSK3β-dependent phosphorylation.[3][4][12]

-

Sp1 Downregulation: In oral squamous cell carcinoma, it induces G1 phase cell cycle arrest by downregulating the expression of Specificity Protein 1 (Sp1).[8][9]

1.2.3. Suppression of Migration and Invasion Kahweol inhibits the migratory and invasive potential of cancer cells by targeting matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[5][6][7][12] This is often linked to the suppression of the Akt, p38 MAPK, and JNK1/2 signaling pathways.[7]

Kahweol acts as a potent anti-angiogenic compound by inhibiting endothelial cell proliferation, migration, invasion, and tube formation.[5][6] It targets key molecules involved in extracellular matrix remodeling, such as MMP-2 and uPA.[5][6][12] Furthermore, it has been shown to inhibit the VEGFR2 signaling pathway.[12]

Interestingly, kahweol has shown potential in metabolic regulation by activating AMP-activated protein kinase (AMPK).[12] This leads to an increase in the phosphorylation of its downstream target, Acetyl-CoA carboxylase (ACC), which in turn suppresses lipid accumulation.[12] The activation of AMPK by kahweol also promotes cellular glucose uptake.[12]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the biological activities of kahweol.

Table 1: Anti-inflammatory and Anti-proliferative Activity of Kahweol

| Target Cell/Model | Parameter Measured | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| LPS-activated macrophages | PGE2 and NO synthesis | 0.5 - 10 µM | Dose-dependent inhibition | [7] |

| Human lung adenocarcinoma (A549) | Apoptosis | 10 - 40 µM | Time and dose-dependent induction | [3] |

| Human umbilical vein endothelial cells (HUVECs) | Proliferation | 20 - 80 µM | Dose-dependent inhibition | [3] |

| Human renal carcinoma (Caki) | Apoptosis | 10 - 40 µM | Concentration-dependent induction |[3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by kahweol and a general experimental workflow for its analysis.

Caption: Kahweol's inhibition of the NF-κB signaling pathway.

Caption: Kahweol's inhibition of the HER2/Akt/mTOR pathway.

Caption: A generalized workflow for studying this compound.

Experimental Protocols

A variety of experimental models and techniques have been employed to elucidate the therapeutic targets of kahweol.

4.1. Cell Lines Used

-

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVEC) for angiogenesis studies.[3]

-

Cancer Cell Lines:

-

Macrophages: RAW 264.7 for inflammation studies.[3]

-

Hepatic Stellate Cells: LX2 and primary hepatocytes for fibrosis studies.[13]

4.2. In Vitro Methodologies

-

Cell Viability and Proliferation Assays: Standard assays such as MTT or WST-1 are used to determine the cytotoxic and anti-proliferative effects of kahweol.

-

Apoptosis Assays: Apoptosis is assessed through DNA fragmentation analysis, and activation of caspases (e.g., caspase-3) is measured using colorimetric or fluorometric assays.[3]

-

Western Blotting: This technique is extensively used to determine the protein expression levels of key targets in signaling pathways, such as Akt, p-Akt, ERK, STAT3, COX-2, iNOS, caspases, and Bcl-2 family proteins.[3]

-

RT-PCR: Reverse transcription-polymerase chain reaction is used to measure the mRNA levels of target genes like COX-2 and iNOS.[3]

-

Migration and Invasion Assays: Transwell migration assays (Boyden chamber) and Matrigel invasion assays are employed to evaluate the effect of kahweol on cell motility.

-

Tube Formation Assay: HUVECs are cultured on Matrigel to assess the ability of kahweol to inhibit the formation of capillary-like structures, a hallmark of angiogenesis.[5][6]

-

Zymography: This technique is used to determine the activity of matrix metalloproteinases, such as MMP-2 and MMP-9.[5][6]

4.3. Ex Vivo and In Vivo Models

-

Mouse Aortic Ring Assay: An ex vivo model to study angiogenesis where aortic rings from mice are cultured in a collagen matrix, and the outgrowth of microvessels is quantified.[5][6]

-

Chorioallantoic Membrane (CAM) Assay: Chicken or quail embryos are used to assess angiogenesis in vivo. Kahweol is applied to the CAM, and its effect on blood vessel formation is observed.[5][6]

-

Zebrafish Angiogenesis Assay: Transgenic zebrafish with fluorescent blood vessels provide a powerful in vivo model to visualize and quantify the inhibition of angiogenesis.[5][6]

-

Animal Models of Inflammation: An acute air pouch inflammation model induced by carrageenan in rats has been used to confirm the anti-inflammatory effects of kahweol in vivo.[3]

Conclusion and Future Directions

Kahweol, the active component of this compound, presents a rich pharmacology with a multitude of therapeutic targets spanning cancer, inflammation, and metabolic diseases. Its ability to modulate key signaling pathways such as NF-κB, STAT3, Akt/mTOR, and MAPK highlights its potential as a multi-targeted therapeutic agent. While the current body of research is promising, future investigations should focus on this compound specifically to understand its unique pharmacokinetic and pharmacodynamic properties. Further studies are warranted to validate these targets in preclinical and clinical settings, paving the way for the development of novel therapies derived from this natural coffee compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene | PLOS One [journals.plos.org]

- 7. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer [mdpi.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kahweol decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Kahweol Stearate Bioactivity: A Technical Guide

Disclaimer: Scientific literature extensively covers the bioactivity of the diterpene Kahweol. However, specific research on Kahweol stearate is limited. This guide focuses on the known bioactivities and mechanisms of Kahweol, which forms the core of this compound, and proposes a framework for the in silico prediction of the bioactivity of the esterified form.

Introduction

Kahweol is a naturally occurring diterpene found in coffee beans, known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and anti-angiogenic activities.[1] this compound is an esterified form of Kahweol. The addition of the stearate moiety is expected to alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its bioavailability and interaction with biological targets. This technical guide provides an overview of the known bioactivities of Kahweol, details relevant experimental protocols for their validation, and outlines a theoretical framework for the in silico prediction of this compound's bioactivity.

Predicted and Known Bioactivities of Kahweol

Kahweol has been shown to exert its biological effects through the modulation of various signaling pathways. Its primary activities are centered around anticancer and anti-inflammatory effects.

Anticancer Activity

Kahweol has demonstrated pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties in various cancer cell lines.[2] It induces apoptosis and inhibits cell growth in a dose-dependent manner.[3]

Signaling Pathways Involved in Anticancer Activity:

-

STAT3 Pathway: Kahweol has been reported to down-regulate the STAT3 signaling pathway by inhibiting its constitutive phosphorylation and activation.[1]

-

Src/mTOR/STAT3 Pathway: In hepatocellular carcinoma cells, Kahweol induces apoptosis by inhibiting the Src/mTOR/STAT3 signaling pathway.[4]

-

HER2 Signaling: In HER2-overexpressing breast cancer cells, Kahweol inhibits cell proliferation and induces apoptosis by suppressing fatty acid synthase (FASN). It reduces the levels of HER2 protein, mRNA, and transcriptional activity.[5]

-

MAPK Pathway (ERK, JNK, p38): Kahweol's effects on apoptosis are mediated by the JNK and p38 MAPK pathways.[6]

-

NF-κB Pathway: Kahweol has been shown to inhibit the activation of NF-κB.[1]

Anti-inflammatory Activity

Kahweol exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators.

Signaling Pathways Involved in Anti-inflammatory Activity:

-

COX-2 and MCP-1 Inhibition: Kahweol inhibits the expression of cyclooxygenase-2 (COX-2) and monocyte chemoattrapictant protein-1 (MCP-1), both of which are crucial mediators of inflammation.[7][8]

-

NF-κB Pathway: The anti-inflammatory effects of Kahweol are also attributed to its ability to prevent the activation of NF-κB.[1]

-

MAPK and STAT Inhibition: In human keratinocytes, Kahweol has been shown to hinder the generation of cytokines and chemokines by inhibiting the MAPK, NF-κB, and STAT signaling cascades.[9]

Quantitative Bioactivity Data of Kahweol

The following tables summarize the quantitative data available for the bioactivity of Kahweol.

Table 1: Anticancer Activity of Kahweol

| Cell Line | Assay | Effect | Concentration | Reference |

| A549 (Lung Adenocarcinoma) | Apoptosis Assay | Pro-apoptotic | 10–40 μM | [1] |

| HUVEC (Endothelial Cells) | Proliferation Assay | Anti-proliferative | 25–75 μM | [1] |

| HUVEC (Endothelial Cells) | Invasion Assay | Inhibition of invasion by 23%, 33%, and 52% | 25, 50, and 75 µM | [7][8] |

| Transgenic Zebrafish Larvae | Angiogenesis Assay | 75% of larvae showed inhibited angiogenesis | 25 μM | [1] |

| Chicken Chorioallantoic Membrane | Angiogenesis Assay | Inhibition of angiogenesis | 50 nM | [1] |

| Mouse Aortic Ring | Sprouting Assay | Inhibition of endothelial cell sprouting | 5 μM | [1] |

Table 2: Anti-inflammatory Activity of Kahweol

| Cell Line/Model | Assay | Effect | Concentration | Reference |

| LPS-activated Macrophages | IKK Activation | Inhibition | 0.5–10 μM | [6] |

| LPS-activated Macrophages | COX-2 Expression | Inhibition | 0.5 μM | [6] |

| HaCaT (Human Keratinocytes) | IL-1β mRNA reduction | 62.7% and 67.6% | 5 and 10 μM | [9] |

| HaCaT (Human Keratinocytes) | IL-6 mRNA reduction | 49.2% | 10 μM | [9] |

| HaCaT (Human Keratinocytes) | CXCL8 mRNA reduction | 37.0% and 48.8% | 5 and 10 μM | [9] |

| HaCaT (Human Keratinocytes) | JNK phosphorylation reduction | 32.6% and 54.2% | 5 and 10 μM | [9] |

| HaCaT (Human Keratinocytes) | ERK phosphorylation reduction | 46.5% and 48.5% | 5 and 10 μM | [9] |

| HaCaT (Human Keratinocytes) | p38 phosphorylation reduction | 49.3% and 58.5% | 5 and 10 μM | [9] |

Proposed In Silico Prediction Workflow for this compound Bioactivity

Given the lack of specific in silico studies for this compound, this section proposes a theoretical workflow based on established computational methodologies.

Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to known protein targets of Kahweol (e.g., Src, HER2, COX-2).

-

Methodology:

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Protein Preparation: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-